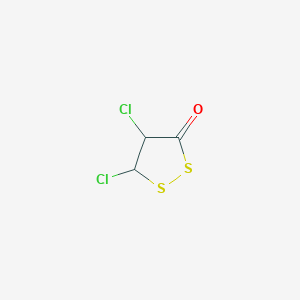

1,2-Dithiolan-3-one, 4,5-dichloro-

Description

Context within Cyclic Disulfide Chemistry

Cyclic disulfides are a significant class of organosulfur compounds characterized by the presence of a disulfide bond within a ring structure. This structural feature is of great importance in various fields of chemistry and biology. The disulfide bond itself is a covalent linkage between two sulfur atoms and plays a crucial role in the tertiary and quaternary structures of proteins. researchgate.net

The geometry of the ring system in cyclic disulfides imposes strain on the disulfide bond, influencing its chemical reactivity. This can make them more susceptible to cleavage and participation in thiol-disulfide exchange reactions compared to their linear counterparts. researchgate.net This dynamic nature is fundamental to their biological roles and their application in materials science and drug delivery.

Significance of the Dithiolone Class in Chemical Research

The dithiolone class, to which 1,2-Dithiolan-3-one, 4,5-dichloro- belongs, is a family of heterocyclic compounds that has garnered considerable attention in chemical research. This interest stems from their diverse and potent biological activities. Various dithiolone derivatives have been investigated for their antibacterial, antifungal, and anticancer properties. nih.gov

A notable aspect of the dithiolone class is their potential as chemopreventive agents. Some members of this class have been shown to induce phase II detoxification enzymes, which play a critical role in protecting cells from carcinogens and oxidative stress. The reactivity of the dithiolone ring, often involving the disulfide bond, is thought to be key to their biological effects. Research into this class of compounds continues to uncover new potential applications and mechanisms of action.

Detailed Research Findings

While comprehensive research on 1,2-Dithiolan-3-one, 4,5-dichloro- is somewhat limited, a significant study identified it as a potent inhibitor of the bacterial enzyme 3-ketoacyl acyl carrier protein synthase III (FabH). nih.govnih.gov This enzyme is crucial for the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for the development of new antibacterial agents. nih.gov

In this research, 1,2-Dithiolan-3-one, 4,5-dichloro- (referred to in the study as compound 5) was found to have a 50% inhibitory concentration (IC₅₀) of 2.9 µM against E. coli FabH. medchemexpress.comamanote.com The study also noted that the presence of the chlorine atoms on the dithiolone ring is important for its inhibitory activity. nih.gov

Further investigation into its mechanism of action revealed that 1,2-Dithiolan-3-one, 4,5-dichloro- likely forms a covalent adduct with a cysteine residue in the active site of the FabH enzyme. researchgate.net This covalent modification is proposed to occur through a Michael-type addition-elimination reaction, effectively inactivating the enzyme. researchgate.net The crystal structure of 1,2-Dithiolan-3-one, 4,5-dichloro- has been determined, providing a basis for understanding its three-dimensional conformation and interaction with biological targets. nih.gov

In terms of its chemical reactivity, one study has documented the reaction of 1,2-Dithiolan-3-one, 4,5-dichloro- with piperazine (B1678402). mdpi.com This reaction demonstrates the susceptibility of the chloro-substituted positions to nucleophilic substitution, a common reaction pathway for halogenated heterocycles. mdpi.com

| Target Enzyme | Organism | Activity (IC₅₀) | Reference |

| 3-ketoacyl acyl carrier protein synthase III (FabH) | E. coli | 2.9 µM | medchemexpress.comamanote.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

138569-63-8 |

|---|---|

Molecular Formula |

C3H2Cl2OS2 |

Molecular Weight |

189.1 g/mol |

IUPAC Name |

4,5-dichlorodithiolan-3-one |

InChI |

InChI=1S/C3H2Cl2OS2/c4-1-2(5)7-8-3(1)6/h1-2H |

InChI Key |

YMVICGPFTOKTIL-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(SSC1=O)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Principles of 1,2 Dithiolan 3 One, 4,5 Dichloro

Fundamental Reactivity of the Dithiolane Moiety

The 1,2-dithiolane (B1197483) ring is a recurring motif in various natural products and synthetic systems, and its reactivity has been a subject of considerable study. nih.govrsc.org This reactivity is primarily associated with the disulfide (S-S) bond, which is predisposed to cleavage and participation in exchange reactions.

Influence of Disulfide Bond Geometry and Ring Strain

Unlike their linear counterparts which favor a C-S-S-C dihedral angle of approximately 90°, the five-membered ring structure of 1,2-dithiolanes imposes significant geometric constraints on the disulfide bond. nih.gov This forces the C-S-S-C dihedral angle into a much more acute conformation, typically less than 35°. nih.gov This deviation from the optimal geometry induces considerable ring strain, estimated to be in the range of 4-6 kcal/mol.

This inherent strain has profound implications for the S-S bond, rendering it weaker and more susceptible to cleavage. The constrained geometry leads to an overlap of the non-bonding electron pairs on the adjacent sulfur atoms, resulting in a destabilizing four-electron repulsion. rsc.org Consequently, 1,2-dithiolanes are more reactive towards nucleophiles and radicals compared to unstrained, linear disulfides.

Stereoelectronic Effects and S-S Bond Lability

The lability of the S-S bond in 1,2-dithiolanes is a direct consequence of stereoelectronic effects. The strained dihedral angle enhances the energy of the highest occupied molecular orbital (HOMO), which is the antibonding (σ*) orbital of the S-S bond. This elevated HOMO energy makes the disulfide bond more susceptible to nucleophilic attack, as the energy gap between the nucleophile's HOMO and the disulfide's LUMO (lowest unoccupied molecular orbital) is reduced.

Furthermore, the overlap of the sulfur lone pairs in the strained ring contributes to the ease of S-S bond homolysis upon thermal or photochemical stimulation, leading to the formation of diradicals. This inherent lability is a key factor in the diverse reactivity profile of dithiolanes, including their propensity for polymerization and participation in disulfide exchange reactions. rsc.org

Kinetics of Thiol-Disulfide Exchange

Thiol-disulfide exchange is a fundamental reaction of disulfides, proceeding via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.govnih.gov The general mechanism involves the formation of a transient trigonal bipyramidal intermediate, leading to the cleavage of the original S-S bond and the formation of a new one.

The kinetics of this exchange are significantly accelerated in 1,2-dithiolanes compared to linear disulfides. This rate enhancement is attributed to the release of ring strain in the transition state. As the thiolate attacks the disulfide, the ring begins to open, relieving the torsional strain associated with the constrained dihedral angle. This lowers the activation energy of the reaction, making the process kinetically more favorable. The rate of thiol-disulfide exchange is also highly dependent on the pH of the medium, as the concentration of the reactive thiolate species increases with increasing pH. rug.nl

Ring-Opening Polymerization Tendencies

A characteristic reaction of 1,2-dithiolanes is their tendency to undergo ring-opening polymerization (ROP) to form polydisulfides. rsc.orgacs.org This process can be initiated by various stimuli, including heat, light, or the presence of nucleophiles like thiolates. researchgate.net The driving force for ROP is the release of the aforementioned ring strain.

The polymerization can proceed through either a radical or an anionic mechanism. Thermal or photochemical initiation can lead to homolytic cleavage of the S-S bond, generating a diradical species that propagates by attacking other dithiolane rings. Alternatively, a nucleophilic initiator, such as a thiolate, can attack the disulfide bond, leading to a ring-opened species with a terminal thiolate that can then attack another monomer unit, propagating the polymerization in an anionic fashion. The resulting polydisulfides are often dynamic materials, capable of depolymerizing back to the monomeric dithiolane under certain conditions. acs.org

Impact of 4,5-Dichloro Substitution on Reactivity

The presence of a carbonyl group at the 3-position and two chlorine atoms at the 4- and 5-positions of the 1,2-dithiolane ring is expected to significantly modulate its fundamental reactivity through a combination of electronic and steric effects. While direct studies on 1,2-dithiolan-3-one, 4,5-dichloro- are scarce, inferences can be drawn from related systems and general chemical principles.

Electronic Induction and Steric Hindrance

The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I) on the C4 and C5 positions. This effect can propagate through the carbon backbone to the sulfur atoms, making them more electrophilic and thus potentially more susceptible to nucleophilic attack. This increased electrophilicity of the sulfur atoms could further enhance the rate of thiol-disulfide exchange reactions.

A study on substituted benzo-1,2-dithiolan-3-one 1-oxides demonstrated that the presence of an electron-withdrawing chloro substituent can facilitate reactions with thiols. acs.orgnih.gov In these systems, the reaction was promoted by a reduction in electron density at the para position relative to the sulfinate sulfur. acs.orgnih.gov Although the specific compound is a saturated ring and lacks the oxide, the principle of electron-withdrawing groups activating the disulfide ring towards nucleophilic attack is likely applicable.

From a steric perspective, the two chlorine atoms add bulk to the ring, which could potentially hinder the approach of nucleophiles to the sulfur atoms. However, given that the attack is on the sulfur atoms, which are adjacent to the unsubstituted part of the ring (relative to the carbonyl group), the steric hindrance from the 4,5-dichloro substituents might be less significant than their electronic influence.

Participation in Nucleophilic Addition and Substitution Reactions

The reactivity of 1,2-dithiolan-3-one, 4,5-dichloro- and related dithiolanone systems is significantly influenced by the strained disulfide bond and the presence of electron-withdrawing groups. These features render the sulfur atoms and the carbonyl carbon susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl group or participate in substitution reactions at the sulfur atoms, leading to ring-opening. nih.govchemicalbook.com

For instance, benzo-1,2-dithiolan-3-one 1-oxide, a related compound, reacts with thiols like n-propyl thiol. acs.orgnih.gov This reaction is thought to be initiated by a nucleophilic attack on the dithiolanone system. acs.org The efficiency of such reactions can be influenced by substituents on the aromatic ring, which can either reduce or enhance the electron density at the reaction center. acs.orgnih.gov

The general reactivity of 1,2-dithiolanes with various nucleophiles is summarized in the table below. While this data pertains to the parent 1,2-dithiolane, it provides insight into the potential reactions of its dichloro-substituted derivative.

| Nucleophile | Product Type |

| Alkyl lithium | Ring-opened product |

| Grignard reagents | Ring-opened product |

| Cyanide ion | Ring-opened product |

| Lithium acetylide | Ring-enlarged product |

This table illustrates the general reactivity of the 1,2-dithiolane ring system with various nucleophiles, leading to either ring-opening or ring-enlargement. chemicalbook.com

Reaction Mechanisms Pertaining to 1,2-Dithiolan-3-one, 4,5-dichloro- and Related Systems

The 1,2-dithiolane ring, including its substituted derivatives, can be synthesized through various cyclization pathways. A common method involves the oxidation of 1,3-dithiols. rsc.org Another approach is the one-step synthesis from 1,3-bis-tert-butyl thioethers using bromine, which is proposed to proceed through a sulfonium-mediated ring-closure. nih.govrsc.org

Ring transformations are also a key aspect of the chemistry of dithiolane derivatives. For example, (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives can be synthesized from the reaction of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt). These products can then undergo a dithiazole ring-opening reaction to form new 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles. dntb.gov.ua Furthermore, improved conditions for the ring transformation of 1,2,3-dithiazoles into isothiazole-5-carbonitriles have been developed. dntb.gov.ua

In a different system, the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with excess dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of thienothiopyranethione isomers, demonstrating a ring transformation where two chlorine atoms are removed and two DMAD molecules are added. nih.gov

1,3-Dipolar cycloaddition is a significant reaction class for synthesizing five-membered heterocycles. wikipedia.orgnumberanalytics.comnumberanalytics.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.orgorganic-chemistry.org While direct evidence for 1,2-dithiolan-3-one, 4,5-dichloro- participating as a dipolarophile is not extensively documented in the provided results, related sulfur-containing heterocycles, such as 1,2-dithiole-3-thiones, are known to undergo these reactions. mdpi.comresearchgate.net

For example, 1,2-dithiole-3-thiones can react with alkynes in a 1,3-dipolar cycloaddition to form 1,3-dithioles. researchgate.net This is a well-studied reaction for this class of compounds. researchgate.net The regioselectivity of these reactions can be influenced by electronic and steric factors. organic-chemistry.org The general mechanism involves the concerted interaction of the 4π electrons of the 1,3-dipole with the 2π electrons of the dipolarophile. organic-chemistry.org

| Reactants | Product | Reaction Type |

| 1,3-Dipole + Dipolarophile | Five-membered heterocycle | 1,3-Dipolar Cycloaddition wikipedia.org |

| Azomethine ylide + Alkene/Alkyne | Pyrrolidine derivatives | 1,3-Dipolar Cycloaddition nih.gov |

| 1,2-Dithiole-3-thione + Alkyne | 1,3-Dithiole | 1,3-Dipolar Cycloaddition researchgate.net |

This table provides examples of 1,3-dipolar cycloaddition reactions involving different dipoles and dipolarophiles, leading to the formation of various five-membered heterocyclic rings.

Episulfonium ions are three-membered rings containing a positively charged sulfur atom and are known to be reactive intermediates in various chemical reactions. udel.edutandfonline.com They can be formed through the intramolecular attack of a sulfur atom on a carbon atom with a leaving group in the β-position. udel.edu These ions are effective alkylating agents and can be attacked by a variety of nucleophiles. udel.edu

In the context of related sulfur compounds, such as sulfur mustards, the formation of an episulfonium ion is a key step in their mechanism of action, leading to the alkylation of nucleophilic groups on biomolecules. udel.eduresearchgate.net The formation of an episulfonium ion has also been proposed as an intermediate in the ring-closure reaction to form 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. rsc.org

The general process involves the initial formation of a sulfonium (B1226848) bromide, which then eliminates isobutylene (B52900) to form an activated sulfenyl bromide. This intermediate can then undergo intramolecular cyclization to yield the 1,2-dithiolane ring. rsc.org

Redox Interactions and Chemical Lability

The disulfide bond in 1,2-dithiolanes is susceptible to reduction by thiols and redox-active proteins. This reactivity is attributed to the strained nature of the five-membered ring, which forces the CSSC dihedral angle to be significantly smaller than in linear disulfides, weakening the S-S bond. nih.gov Higher substitution on the 1,2-dithiolane ring can increase its resistance to reduction and ring-opening. nih.gov

The reaction of benzo-1,2-dithiolan-3-one 1-oxides with n-propyl thiol has been studied, demonstrating the generation of polysulfane products. acs.orgnih.gov The efficiency of this reaction is influenced by the electronic properties of substituents on the benzo ring. acs.orgnih.gov

In biological systems, the reduction of disulfide bonds is a common process. For example, glutathione (B108866) (GSH), a thiol-containing tripeptide, is involved in the reduction of various compounds. researchgate.netnih.gov While direct studies on the reduction of 1,2-dithiolan-3-one, 4,5-dichloro- by specific proteins were not found, the general reactivity of the dithiolane ring suggests it could be a substrate for redox-active proteins. The addition of a thiol can initiate the reversible ring-opening polymerization of dithiolanes. acs.org

Chemical Basis of Thiol-Mediated Transport Mechanisms

The transport of molecules across biological membranes is a fundamental process, often mediated by specific interactions with membrane components. For certain electrophilic compounds, including 1,2-Dithiolan-3-one, 4,5-dichloro-, cellular uptake can be facilitated by a mechanism involving covalent reactions with thiol groups present on the cell surface. This process, known as thiol-mediated uptake, relies on the principles of dynamic covalent chemistry, particularly thiol-disulfide exchange reactions. nih.govnih.gov

The general mechanism of thiol-mediated uptake involves the reaction of an incoming molecule with thiol-reactive motifs on membrane proteins. nih.gov These motifs can include disulfides, which are susceptible to exchange reactions with cellular thiols. nih.gov The process is often initiated by the interaction with exofacial thiols on transmembrane proteins, such as the transferrin receptor (TfR), which are known to participate in this type of transport. nih.govrsc.orgresearchgate.net The interaction leads to the formation of a temporary disulfide bond, tethering the molecule to the membrane protein. nih.gov Subsequently, a cascade of further thiol-disulfide exchanges can facilitate the translocation of the molecule across the membrane and into the cytosol. nih.govnih.gov This dynamic process is influenced by factors such as the local pH, which can affect the reactivity of the participating thiol groups. nih.govrsc.org

The compound 1,2-Dithiolan-3-one, 4,5-dichloro-, also known as HR45, possesses the necessary chemical features to engage in such transport mechanisms. researchgate.net Its reactivity is centered on the strained 1,2-dithiolan-3-one ring system. This five-membered ring forces the disulfide bond into a conformation with a low dihedral angle, leading to stereoelectronic repulsion between the non-bonding orbitals of the sulfur atoms. nih.gov This inherent ring strain weakens the S-S bond, making the compound highly susceptible to nucleophilic attack, particularly by thiols. researchgate.netnih.gov

Research has demonstrated that 1,2-Dithiolan-3-one, 4,5-dichloro- acts as an antimicrobial agent by covalently modifying the essential active site thiol of β-ketoacyl-ACP synthase III (FabH) in E. coli. researchgate.netmedchemexpress.com The chemical basis for this interaction is a Michael-type addition-elimination reaction. researchgate.net The active site cysteine residue (C112) acts as the nucleophile, attacking the dithiolan ring. The 5-chloro substituent directs this attack, leading to the opening of the ring and the formation of a covalent adduct between the compound and the enzyme. researchgate.net This reaction effectively and irreversibly inhibits the enzyme.

The reaction is not limited to enzymatic thiols, as similar covalent modifications have been observed with other thiol-containing molecules like N-acetylcysteine and dithiothreitol (B142953) (DTT). researchgate.net This inherent reactivity towards thiols provides the chemical foundation for its transport across cell membranes. Cell surface proteins rich in accessible cysteine residues are potential targets for initiating thiol-mediated uptake. nih.govresearchgate.net The initial covalent reaction at the cell surface would be analogous to the enzyme inhibition mechanism, tethering the molecule to the membrane and initiating its translocation into the cell.

Research Findings on Reactivity with Nucleophiles

The electrophilic nature of the 1,2-Dithiolan-3-one, 4,5-dichloro- ring system makes it reactive towards various nucleophiles, not just thiols. Studies on its reaction with piperazine (B1678402) have shown that it readily undergoes nucleophilic substitution.

Table 1: Reaction of 1,2-Dithiolan-3-one, 4,5-dichloro- (1) with piperazine under different conditions. Data sourced from researchgate.net.

This reactivity highlights the susceptibility of the C5 position to nucleophilic attack, a key feature in its interaction with biological molecules.

Mass Spectrometry Analysis of Thiol Adducts

Mass spectrometry has been a critical tool in elucidating the covalent modification of proteins by 1,2-Dithiolan-3-one, 4,5-dichloro-. The analysis of E. coli FabH treated with the compound confirmed the formation of a covalent adduct.

Table 2: Mass spectrometry data for the covalent modification of a FabH active site peptide by 1,2-Dithiolan-3-one, 4,5-dichloro- (HR45). The mass shift corresponds to the addition of the inhibitor molecule. Data sourced from researchgate.net.

The observed mass increase is consistent with the proposed Michael addition-elimination mechanism, providing direct evidence for the covalent bond formation that underpins both its biological activity and its potential for thiol-mediated transport. researchgate.net

Spectroscopic Characterization and Structural Analysis of 1,2 Dithiolan 3 One, 4,5 Dichloro

Advanced Spectroscopic Techniques

The structural elucidation of 1,2-Dithiolan-3-one, 4,5-dichloro- relies on a combination of advanced spectroscopic methods. These techniques provide a detailed picture of the compound's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. For 1,2-Dithiolan-3-one, 4,5-dichloro-, which lacks hydrogen atoms, ¹H NMR spectroscopy is not applicable for direct characterization of the parent compound.

However, NMR has been instrumental in studying the reactivity of this molecule. In a study investigating its mechanism of action as an antimicrobial inhibitor, ¹H, ¹³C, and 2D HMBC NMR experiments were performed on the reaction product of 1,2-Dithiolan-3-one, 4,5-dichloro- with N-acetylcysteine. scispace.comscispace.com These experiments confirmed that a Michael-type addition-elimination reaction occurs at the C5 position of the dithiolone ring. scispace.comscispace.com Similarly, the structures of products from the reaction with piperazine (B1678402) were established using ¹H and ¹³C NMR spectroscopy. researchgate.net While these studies underscore the utility of NMR in tracking the compound's chemical transformations, specific ¹H and ¹³C NMR chemical shift and coupling constant data for the pure, unreacted 1,2-Dithiolan-3-one, 4,5-dichloro- are not detailed in the reviewed scientific literature. An Australian government report notes that the compound can be identified by NMR, but does not provide the spectral data.

Mass Spectrometry (High-Resolution Mass Spectrometry, GC-MS, ESI-MS) and Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-resolution mass spectrometry (HRMS) has established the monoisotopic molecular weight of 1,2-Dithiolan-3-one, 4,5-dichloro-. The Human Metabolome Database (HMDB) lists this value as 185.876761416 u. ed.ac.uk This experimental value is consistent with the compound's molecular formula, C₃Cl₂OS₂.

The compound has been analyzed using techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS). phytobank.caiucr.orgresearchgate.net Studies involving its interaction with biological molecules, such as the enzyme β-ketoacyl-ACP synthase III (FabH), have utilized collision-induced dissociation (CID) tandem MS to analyze the resulting covalent adducts. nih.govresearchgate.netdtu.dk In these experiments, the fragmentation of the modified enzyme's peptides provides evidence of the covalent bond formation. For instance, under specific alkaline conditions, the modified peptide showed a characteristic loss of 34 Da, which was interpreted as the conversion of the cysteine residue to dehydroalanine. nih.govdtu.dk While this reveals aspects of the adduct's stability and fragmentation, detailed reports focusing solely on the electron ionization (EI) or ESI fragmentation patterns of the parent 1,2-Dithiolan-3-one, 4,5-dichloro- molecule are not extensively available in the surveyed literature.

Table 1: Mass Spectrometry Data for 1,2-Dithiolan-3-one, 4,5-dichloro-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃Cl₂OS₂ | ed.ac.uk |

| Monoisotopic Mass | 185.876761416 u | ed.ac.uk |

| Analysis Techniques | GC-MS, ESI-MS, CID-MS | nih.govphytobank.caiucr.orgdtu.dk |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds within a molecule, providing a "fingerprint" for identification.

Fourier-Transform Infrared (FTIR) spectroscopy has been used to characterize 1,2-Dithiolan-3-one, 4,5-dichloro-. A report from the Australian Industrial Chemicals Introduction Scheme (AICIS) confirms that the IR spectrum is consistent with the compound's structure and lists several major characteristic absorption peaks. sciencemadness.org These peaks correspond to specific bond vibrations within the molecule, such as the C=O and C=C stretching modes. A purification guide also notes a characteristic IR absorption at 1650 cm⁻¹. sciencemadness.org No specific Raman spectroscopy data for this compound was found in the reviewed literature.

Table 2: FTIR Spectral Data for 1,2-Dithiolan-3-one, 4,5-dichloro-

| Peak (cm⁻¹) | Source |

|---|---|

| 1650 | sciencemadness.org |

| 1625 | |

| 1510 | |

| 1162 | |

| 965 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Correlation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. Regulatory documents indicate that UV/Visible spectral analysis can be used for the quantitative determination of 1,2-Dithiolan-3-one, 4,5-dichloro-. However, specific data regarding its absorption maxima (λₘₐₓ), molar extinction coefficients, or detailed correlations with its photophysical properties are not provided in the consulted scientific and technical sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths and angles.

The crystal structure of 1,2-Dithiolan-3-one, 4,5-dichloro- has been determined and is available in the Crystallography Open Database (COD) under the entry number 1544627. nih.gov The study, published in IUCrData, reports that the compound crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.netresearchgate.net The molecule exhibits an almost planar geometry. researchgate.netresearchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data provide precise measurements of the molecule's internal coordinates. The disulfide (S-S) bond length is reported as 2.0521 Å, and the carbonyl (C=O) bond length is 1.205 Å. A key feature is the endocyclic C-C-S-S torsion angle, which is -2.1°, indicating the near planarity of the five-membered ring. researchgate.netresearchgate.net

Table 3: Selected X-ray Crystallographic Data for 1,2-Dithiolan-3-one, 4,5-dichloro-

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁/n | researchgate.netresearchgate.net |

| Cell Length a | 8.678 Å | nih.gov |

| Cell Length b | 7.9332 Å | nih.gov |

| Cell Length c | 8.7340 Å | nih.gov |

| Cell Angle α | 90° | nih.gov |

| Cell Angle β | 98.62° | nih.gov |

| Cell Angle γ | 90° | nih.gov |

| S-S Bond Length | 2.0521 Å | researchgate.netresearchgate.net |

| C=O Bond Length | 1.205 Å | researchgate.netresearchgate.net |

| C-C-S-S Torsion Angle | -2.1° | researchgate.netresearchgate.net |

Crystallographic Insights into Intermolecular Interactions

The solid-state structure of 1,2-Dithiolan-3-one, 4,5-dichloro-, also known as dichloro-1,2-dithiacyclopentenone, has been elucidated through single-crystal X-ray diffraction. iucr.org The compound crystallizes in the monoclinic system with the space group P21/n, providing a detailed framework for understanding its molecular arrangement and the nature of the forces governing its crystal packing. iucr.org

The molecule itself adopts a nearly planar geometry. iucr.org This structural rigidity is a key feature, influencing how the molecules interact with each other in the crystalline lattice. The planarity is evidenced by the small torsion angle of -2.1 (1)° for the endocyclic C–C–S–S fragment. researchgate.net

The crystal packing is characterized by a network of short intermolecular contacts, which are crucial in stabilizing the three-dimensional structure. iucr.org These interactions include contacts between sulfur atoms (S···S), sulfur and chlorine atoms (S···Cl), sulfur and oxygen atoms (S···O), and chlorine atoms with each other (Cl···Cl). iucr.org The presence of these varied interactions highlights the complex interplay of forces at the supramolecular level.

The unit cell parameters for 1,2-Dithiolan-3-one, 4,5-dichloro- have been determined with high precision. The dimensions of the monoclinic cell are a = 8.678 (2) Å, b = 7.9332 (14) Å, and c = 8.7340 (Å), with a β angle of 98.62°. nih.gov These parameters, along with the identification of the space group, define the fundamental repeating unit of the crystal structure.

Key intramolecular bond lengths have also been reported, providing insight into the electronic structure of the molecule. The disulfide bond (S–S) has a length of 2.0521 (8) Å. iucr.org The carbon-sulfur bond lengths are 1.728 (2) Å and 1.785 (2) Å, while the carbon-chlorine bonds are 1.696 (2) Å and 1.707 (2) Å. iucr.org The carbonyl group (C=O) exhibits a bond length of 1.212 (3) Å. iucr.org

The endocyclic angles further describe the geometry of the five-membered ring. The C5–S1–S2 and S1–S2–C3 angles are 93.88 (8)° and 97.60 (8)°, respectively. iucr.org A notable deviation from the expected 120° for an sp2-hybridized carbon is observed in the endocyclic angle at the carbonyl carbon (C3), which is 110.94 (16)°. iucr.org

Crystal Data for 1,2-Dithiolan-3-one, 4,5-dichloro-

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.678 (2) |

| b (Å) | 7.9332 (14) |

| c (Å) | 8.7340 |

| α (°) | 90 |

| β (°) | 98.62 |

Data sourced from PubChem CID 14503. nih.gov

Selected Intermolecular Contact Distances

| Interaction | Distance (Å) |

|---|---|

| S···S | 3.5929 (11) |

| S···Cl | 3.4162 (11) |

| S···Cl | 3.5219 (11) |

| S···O | 3.153 (2) |

| S···O | 3.140 (2) |

Data sourced from Boukebbous et al. (2016). iucr.org

Table of Compound Names Mentioned

| Compound Name |

|---|

| 1,2-Dithiolan-3-one, 4,5-dichloro- |

Focused Computational Analysis of 1,2-Dithiolan-3-one, 4,5-dichloro- Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical understanding of the chemical compound 1,2-Dithiolan-3-one, 4,5-dichloro-. While computational chemistry is a powerful tool for elucidating molecular properties, detailed research findings—including quantum mechanical studies, molecular dynamics simulations, and in-depth structure-reactivity analyses for this specific molecule—are not presently available in published research.

General computational methodologies, such as Density Functional Theory (DFT) and molecular dynamics, are widely applied to various organic molecules to predict their electronic structure, stability, and reaction mechanisms. For instance, DFT calculations are commonly used to investigate electronic properties and optimize molecular geometries, as seen in studies of other heterocyclic compounds. ijcce.ac.irresearchgate.net Similarly, molecular dynamics simulations offer insights into the conformational landscapes and dynamic behaviors of complex molecules. nih.govosti.govresearchgate.net

The principles of structure-reactivity relationships, which connect a molecule's architecture to its chemical behavior, are fundamental in organic chemistry. researchgate.net These relationships are often explored through a theoretical lens to predict how structural modifications, such as the introduction of halogen atoms, influence reactivity. However, specific theoretical studies applying these principles directly to 1,2-Dithiolan-3-one, 4,5-dichloro- have not been documented in the accessible scientific literature.

Due to the absence of specific research on 1,2-Dithiolan-3-one, 4,5-dichloro-, it is not possible to provide detailed data tables or in-depth discussion on the following topics as they pertain to this compound:

Quantum Mechanical Studies: Including Density Functional Theory (DFT) for electronic structure and energetics, and computational elucidation of its reaction mechanisms and activation barriers.

Molecular Modeling and Dynamics Simulations: Covering simulated conformational landscapes and the prediction of its dynamic behavior and stability.

Structure-Reactivity Relationships from Theoretical Perspectives: A specific theoretical analysis of how the dichloro-substitution on the 1,2-dithiolan-3-one core affects its reactivity.

Further experimental and computational research is necessary to build a foundational understanding of the chemical and physical properties of 1,2-Dithiolan-3-one, 4,5-dichloro-.

Computational Chemistry and Theoretical Understanding of 1,2 Dithiolan 3 One, 4,5 Dichloro

Structure-Reactivity Relationships from Theoretical Perspectives

Computational Assessment of Steric and Electronic Substituent Effects

The presence of two chlorine atoms on the 1,2-dithiolan-3-one scaffold significantly influences its reactivity. Molecular modelling studies have been employed to understand the role of these halogen substituents in the covalent modification of biological targets.

One notable study focused on the interaction of 4,5-dichloro-1,2-dithiol-3-one, a closely related compound also referred to as HR45, with the enzyme β-ketoacyl-ACP synthase III (FabH). researchgate.net This research utilized mass spectrometry and molecular modelling to demonstrate that the inhibitor forms a covalent adduct with the enzyme. researchgate.net The computational models revealed that the 5-chloro substituent plays a crucial role in directing the nucleophilic attack from the essential active site thiol group (C112) of the enzyme. researchgate.net This occurs through a Michael-type addition-elimination reaction mechanism. researchgate.net

The electronic effects of the chlorine substituents are paramount in this interaction. As highly electronegative atoms, they withdraw electron density from the dithiolan ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The computational models illustrate how the specific positioning of the chloro group at the 5-position selectively activates this site for covalent bond formation.

While detailed quantitative data on the steric hindrance provided by the chlorine atoms in 1,2-dithiolan-3-one, 4,5-dichloro- is not extensively documented in dedicated studies, the general principles of steric effects can be inferred. The chlorine atoms, being larger than hydrogen atoms, will introduce a degree of steric bulk to the molecule. This can influence the orientation of the molecule within a binding site and may favor specific conformations that minimize steric clashes.

A summary of the key computational findings regarding substituent effects is presented in the table below.

| Feature | Observation | Implication |

| Electronic Effect of 5-Chloro Substituent | Directs nucleophilic attack from the active site thiol of FabH. researchgate.net | Enhances the electrophilicity of the adjacent carbon atom, promoting covalent modification. |

| Reaction Mechanism | Michael-type addition-elimination. researchgate.net | Provides a clear pathway for the covalent interaction with the target enzyme. |

| Steric Influence | The presence of two chlorine atoms introduces steric bulk. | May influence the binding orientation and conformational preferences of the molecule. |

Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activities using statistical models. nih.gov These models are invaluable for predicting the activity of new, untested compounds and for guiding the design of more potent and selective molecules. nih.gov A typical QSAR model is a mathematical equation that links molecular descriptors (numerical representations of chemical properties) to a biological endpoint. nih.gov

As of the current literature review, specific QSAR studies focusing exclusively on 1,2-dithiolan-3-one, 4,5-dichloro- and its close analogs have not been reported. However, the principles of QSAR are broadly applicable and could be a powerful tool for exploring the chemical space around this scaffold.

A hypothetical QSAR study on a series of 1,2-dithiolan-3-one derivatives could involve the following steps:

Data Set Compilation: A series of 1,2-dithiolan-3-one analogs with varying substituents at the 4 and 5 positions would be synthesized. Their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be experimentally determined.

Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter), which quantify the size and shape of the molecule.

Hydrophobic Descriptors: For example, the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model would be developed that best correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability.

The general form of a linear QSAR equation is as follows:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where c₀, c₁, c₂ are coefficients determined by the regression analysis.

The development of such a QSAR model for 1,2-dithiolan-3-one derivatives would provide a quantitative understanding of the structural requirements for their biological activity and would be instrumental in the rational design of new, more effective compounds.

Based on the available scientific literature, a comprehensive article focusing solely on the chemical compound "1,2-Dithiolan-3-one, 4,5-dichloro-" as per the requested outline cannot be generated. The search for detailed research findings on this specific molecule's role in the outlined applications did not yield sufficient information.

Specifically, there is a significant lack of data regarding:

Its use as a building block for complex heterocyclic scaffolds.

Any identified catalytic roles in organic transformations.

Its integration into functional polymers, including specific polymerization mechanisms.

Its application in the design of dynamic covalent networks.

Its use in biosensors from a materials science perspective.

While extensive research exists for the broader class of 1,2-dithiolanes (e.g., lipoic acid and its derivatives) in polymer science, dynamic networks, and biosensors, this information is not specific to the 4,5-dichloro- derivative. nih.govbohrium.comrsc.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.net Similarly, literature on other dichloro-sulfur-containing heterocycles, such as 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) , describes their utility in synthesizing heterocyclic systems but does not pertain to the target compound, 1,2-Dithiolan-3-one, 4,5-dichloro-. nih.gov

A single study mentions the reaction of the related compound 4,5-dichloro-3H-1,2-dithiole-3-thione (the thione analog) to create thienothiopyranethione isomers, which points to the potential of this class of compounds in heterocyclic synthesis. nih.gov However, this does not provide enough basis to construct the detailed sections requested for 1,2-Dithiolan-3-one, 4,5-dichloro-.

Due to this absence of specific research findings, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "1,2-Dithiolan-3-one, 4,5-dichloro-" is not possible at this time. Fulfilling the request would require speculation and extrapolation from related compounds, which would violate the core instruction to focus solely on the specified molecule and maintain scientific accuracy.

Applications in Organic Synthesis and Materials Science

Integration into Advanced Materials and Polymers

Conjugation to Polymeric and Substrate Systems

The ability to attach small molecules to polymers and solid substrates is crucial for developing materials with tailored properties, such as high refractive index polymers or functionalized surfaces. While direct studies on the conjugation of 1,2-Dithiolan-3-one, 4,5-dichloro- are limited, the known reactivity of the closely related compound, 4,5-dichloro-3H-1,2-dithiol-3-one , provides significant insights into its potential.

Research has shown that the chlorine atoms in 4,5-dichloro-3H-1,2-dithiol-3-one can be displaced by nucleophiles. For instance, its reaction with piperazine (B1678402) can lead to either a mono-substituted or a di-substituted product, where the piperazine acts as a linker. researchgate.net This nucleophilic substitution reaction is a key pathway for conjugation.

Table 1: Nucleophilic Substitution Reactions of 4,5-dichloro-3H-1,2-dithiol-3-one with Piperazine researchgate.net

| Entry | Piperazine Equivalents | Temperature | Product(s) |

| 1 | Excess | Room Temperature | 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one |

| 2 | 1.5 | Higher Temperature | Mixture of mono- and di-substituted products |

This reactivity suggests that 1,2-Dithiolan-3-one, 4,5-dichloro- could be similarly conjugated to polymeric systems or substrates that possess nucleophilic groups, such as amines or thiols. The dichloro-substitution offers the possibility of forming either a single attachment point, leaving one chlorine for further functionalization, or creating a cross-linked network by reacting both chlorine atoms.

Furthermore, the general class of 1,2-dithiolanes has been explored in the development of high refractive index polymers through photopolymerization with alkynes. rsc.org The incorporation of sulfur atoms from the dithiolane ring into the polymer backbone is responsible for the enhanced refractive index. The presence of chlorine atoms in 1,2-Dithiolan-3-one, 4,5-dichloro- could potentially further increase the refractive index of such polymers due to the high atomic number of chlorine.

Development of Novel Chemical Tools

The unique electronic and structural features of 1,2-Dithiolan-3-one, 4,5-dichloro- make it an intriguing candidate for the development of specialized chemical probes for studying reaction mechanisms and biological processes.

Probes for Chemical Reactivity Studies

Chemical probes are molecules designed to react with specific chemical species or in particular chemical environments, often producing a detectable signal. The design of such probes frequently relies on the principles of reactivity and selectivity.

The strained disulfide bond in the 1,2-dithiolane (B1197483) ring is susceptible to cleavage by nucleophiles or through redox processes. This inherent reactivity is a common feature exploited in the design of probes for reactive sulfur species. nih.gov The presence of electron-withdrawing chlorine atoms at the 4 and 5 positions of 1,2-Dithiolan-3-one, 4,5-dichloro- would likely enhance the electrophilicity of the carbon atoms in the ring and potentially influence the reactivity of the disulfide bond. This could be harnessed to create a probe with tunable reactivity towards specific nucleophiles.

Halogenated heterocycles are widely used as building blocks in synthetic chemistry due to their versatile reactivity. sigmaaldrich.com The chlorine atoms in 1,2-Dithiolan-3-one, 4,5-dichloro- can serve as handles for attaching reporter groups, such as fluorophores or chromophores. A proposed general scheme for the development of a chemical probe based on this scaffold could involve:

Nucleophilic substitution: One of the chlorine atoms is replaced by a linker attached to a reporter molecule.

Reactivity modulation: The remaining chlorine atom and the ketone functionality would modulate the reactivity of the dithiolane ring.

Probing event: The interaction of the probe with the target analyte (e.g., a specific nucleophile) would lead to a change in the properties of the reporter group, such as an increase in fluorescence, providing a detectable signal.

While specific examples of 1,2-Dithiolan-3-one, 4,5-dichloro- being used as a chemical probe are not yet prevalent in the literature, its structural features align well with the design principles of modern chemical probes for studying chemical reactivity.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating and purifying compounds. The choice of method depends on the compound's volatility, polarity, and the sample matrix.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For sulfur-containing heterocycles like 1,2-dithiolane (B1197483) derivatives, GC, particularly when coupled with mass spectrometry (GC-MS), is a viable analytical approach.

The general principle involves injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or hydrogen) through a capillary column. The column's stationary phase interacts differently with various components of the sample, causing them to separate based on their boiling points and polarity. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

For a compound like 1,2-Dithiolan-3-one, 4,5-dichloro-, a nonpolar stationary phase, such as those used for other regioisomeric amine derivatives, might provide excellent resolution nih.gov. The specific conditions, including the temperature program of the oven, the type of column, and the detector, would be optimized to achieve a good separation and peak shape. In some cases, derivatization of the analyte may be necessary to improve its thermal stability and volatility for GC analysis nih.govsigmaaldrich.com.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of 1,2-Dithiolan-3-one, 4,5-dichloro-. A specific reverse-phase (RP) HPLC method has been developed for its separation and analysis. sielc.com

This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which is suitable for separating a wide range of compounds. sielc.com The mobile phase, a mixture of acetonitrile (B52724) (MeCN), water, and an acid, drives the separation. The scalability of this liquid chromatography method allows it to be used for isolating impurities in preparative separation as well. sielc.com For applications requiring faster analysis times, columns with smaller particles (e.g., 3 µm) are available for use in Ultra-High-Performance Liquid Chromatography (UPLC) systems. sielc.com

Table 1: HPLC Method Parameters for 4,5-Dichloro-3H-1,2-dithiol-3-one Analysis This data is based on a documented analytical method. sielc.com

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS Compatibility | Phosphoric acid can be replaced with formic acid for Mass Spectrometry applications. |

| Applications | Analytical quantification, preparative separation for impurity isolation, pharmacokinetics. |

| Fast Analysis | Method is compatible with smaller 3 µm particle columns for UPLC applications. |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of chemical compounds. It is widely used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and help determine the appropriate solvent system for column chromatography. youtube.com

In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated as a thin layer on a flat carrier like a glass plate or aluminum foil. youtube.com The sample is spotted onto a baseline at the bottom of the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates based on their affinity for the stationary phase versus their solubility in the mobile phase. youtube.com

After the separation, the spots are visualized. If the compounds are colored, they can be seen directly. However, for colorless compounds like many sulfur heterocycles, visualization can be achieved by using ultraviolet (UV) light if the compounds are UV-active, causing them to appear as dark spots on a fluorescent background. youtube.comepfl.ch Alternatively, the plate can be sprayed with or dipped into a chemical reagent that reacts with the compounds to produce colored spots. epfl.chillinois.edu A variety of staining reagents are available for different classes of compounds, such as potassium permanganate (B83412) for oxidizing compounds or specific reagents for nitrogen- or sulfur-containing heterocycles. illinois.edu

Table 2: General Principles of Thin-Layer Chromatography This table outlines the fundamental components and steps of the TLC technique. youtube.comepfl.chillinois.edu

| Component | Description | Examples |

|---|---|---|

| Stationary Phase | A layer of adsorbent material fixed on a carrier. | Silica gel (SiO₂), Alumina (Al₂O₃) on glass or aluminum plates. |

| Mobile Phase | A solvent or mixture of solvents that moves up the stationary phase. | Hexane/Ethyl Acetate, Dichloromethane/Methanol. |

| Application | Monitoring reaction progress, checking purity, selecting solvents for column chromatography. | Qualitative analysis. |

| Visualization | Methods to detect the separated compound spots. | UV light (254 nm), Iodine vapor, chemical stains (e.g., Potassium Permanganate, Anisaldehyde). epfl.chillinois.edu |

Hyphenated Spectroscopic Detection (e.g., GC-MS, HPLC-MS)

To achieve unambiguous identification and sensitive quantification, chromatographic systems are often coupled directly to spectroscopic detectors. This "hyphenation" combines the separation power of chromatography with the identification capabilities of spectroscopy.

For 1,2-Dithiolan-3-one, 4,5-dichloro-, mass spectrometry (MS) is the most powerful and commonly used detector.

GC-MS: In Gas Chromatography-Mass Spectrometry, the eluent from the GC column flows directly into the ion source of a mass spectrometer. The MS detector bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that serves as a unique "molecular fingerprint." This allows for definitive identification of the compound. GC-MS is a standard technique for analyzing various organic compounds, including sulfur-containing molecules and other diols, after separation. oiv.int

HPLC-MS: High-Performance Liquid Chromatography-Mass Spectrometry provides a powerful tool for analyzing less volatile or thermally sensitive compounds. The HPLC method developed for 4,5-Dichloro-3H-1,2-dithiol-3-one is explicitly stated to be compatible with MS detection. sielc.com For this interface to work, the non-volatile phosphoric acid in the mobile phase must be substituted with a volatile acid, such as formic acid, which will not interfere with the MS detector. sielc.comacs.org This setup allows for the sensitive detection and quantification of the target compound in complex mixtures. sielc.com Furthermore, tandem mass spectrometry (HPLC-MS/MS) can be employed for even greater sensitivity and specificity, enabling very low limits of detection and quantification, as has been demonstrated for other dichloro-substituted compounds. mdpi.comnih.gov Research on other 1,2-dithiolane derivatives has also utilized Liquid Chromatography-Mass Spectrometry (LC-MS) for characterization. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 4,5-dichloro-1,2-dithiolan-3-one derivatives, and how are key intermediates characterized?

The synthesis of 4,5-dichloro-1,2-dithiolan-3-one derivatives often involves oxidative cyclization of mercapto acid precursors. For example, a modified route uses benzyl thiol as a protective thiol source and dimethyldioxirane as an oxidizing agent, yielding stereoisomeric mixtures (e.g., 4:1 ratio of cis:trans isomers). Key intermediates are characterized via 13C-NMR and HRMS :

Q. How does 4,5-dichloro-1,2-dithiolan-3-one react with thiols, and what analytical methods track these reactions?

The 1,2-dithiolan-3-one core reacts with thiols via nucleophilic attack at the disulfide bond, leading to ring opening and formation of reactive intermediates like episulfonium ions. This reaction is monitored using:

- HPLC with UV detection (e.g., C18 columns, 254 nm wavelength) to quantify thiol adducts .

- Kinetic studies (pseudo-first-order decay) to determine rate constants (e.g., 0.18 h⁻¹ in pH 7.4 buffer at 24°C) .

Advanced Research Questions

Q. What structural features confer hydrolytic stability to 4,5-dichloro-1,2-dithiolan-3-one in macrocyclic systems like leinamycin?

The macrocyclic framework in leinamycin stabilizes the 1,2-dithiolan-3-one 1-oxide moiety by sterically shielding reactive sites (e.g., S1' and C3') from hydroxide attack. Experimental evidence shows:

- Non-macrocyclic analogs decompose rapidly (e.g., half-life <1 hour in aqueous buffer), while leinamycin’s macrocyclic derivative exhibits prolonged stability (half-life >24 hours) .

- Conformational rigidity of the macrocycle aligns the alkene for efficient sulfur electrophile generation, enhancing DNA alkylation efficiency .

Q. How do stereochemical variations in 4,5-dichloro-1,2-dithiolan-3-one derivatives impact their reactivity and biological activity?

Stereochemistry at the 4- and 5-positions influences thiol reactivity and DNA damage mechanisms:

- Cis isomers (e.g., compound 5 in ) exhibit faster thiol-triggered activation due to proximity of the hydroxyl group to the sulfur atom, facilitating episulfonium ion formation .

- Trans isomers (e.g., compound 6 ) show reduced DNA alkylation efficiency, as confirmed by cytotoxicity assays in cancer cell lines .

Q. What methodological challenges arise in resolving data contradictions between synthetic yields and biological activity for 4,5-dichloro-1,2-dithiolan-3-one analogs?

Discrepancies often stem from:

- Impurity in thiol reagents : Commercial N-acetyl-L-cysteine may contain disulfide contaminants, necessitating alternative thiols (e.g., benzyl thiol) for reproducible synthesis .

- Oxidant selectivity : Use of m-CPBA vs. dimethyldioxirane alters stereoisomer ratios, requiring chromatographic separation (e.g., silica gel TLC) to isolate active isomers .

Q. How does the 1,2-dithiolan-3-one moiety in leinamycin mediate sequence-specific DNA alkylation, and what techniques validate this mechanism?

Thiol activation triggers a cascade:

Episulfonium ion formation : Generated via rearrangement of the 1,2-oxathiolan-5-one intermediate .

DNA adduct formation : The ion alkylates N7-guanine residues, confirmed by:

Q. What experimental strategies mitigate instability of 4,5-dichloro-1,2-dithiolan-3-one derivatives during in vitro assays?

- Buffer optimization : Use of MOPS buffer (pH 7.4) with acetonitrile (10–20% v/v) reduces hydrolysis .

- Temperature control : Assays conducted at 24°C (vs. 37°C) slow degradation kinetics by 3-fold .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.